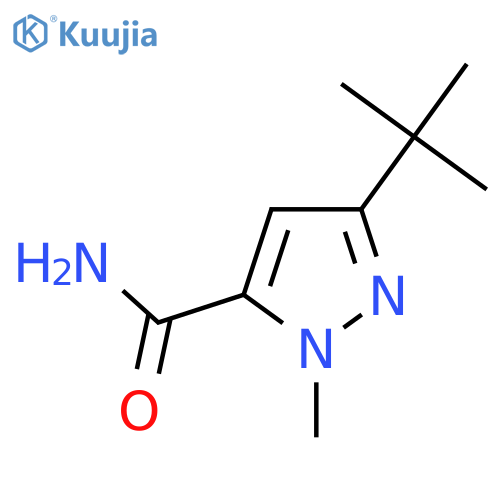Cas no 1196104-00-3 (5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide)

1196104-00-3 structure
商品名:5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide
CAS番号:1196104-00-3
MF:C9H15N3O
メガワット:181.234901666641
MDL:MFCD21362500
CID:2679134
5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide 化学的及び物理的性質
名前と識別子
-
- 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide
- 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxamide
- BAJCVNVECGERDL-UHFFFAOYSA-N
- 5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide
-
- MDL: MFCD21362500
- インチ: 1S/C9H15N3O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3,(H2,10,13)
- InChIKey: BAJCVNVECGERDL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C(C)(C)C)=NN1C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 209
- トポロジー分子極性表面積: 60.9
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 313.0±30.0 °C at 760 mmHg
- フラッシュポイント: 143.1±24.6 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB337670-1 g |
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide; 95% |
1196104-00-3 | 1g |
€162.90 | 2022-03-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632411-1g |
3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide |
1196104-00-3 | 98% | 1g |
¥1354.00 | 2024-08-09 | |
| abcr | AB337670-5 g |
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide; 95% |
1196104-00-3 | 5g |
€461.70 | 2022-03-03 | ||
| abcr | AB337670-1g |
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide, 95%; . |
1196104-00-3 | 95% | 1g |
€191.10 | 2024-04-20 | |
| Ambeed | A761673-5g |
5-tert-Butyl-2-methyl-2h-pyrazole-3-carboxylic acid amide |
1196104-00-3 | 95% | 5g |
$351.0 | 2024-04-25 | |
| A2B Chem LLC | AE12128-1g |
5-tert-Butyl-2-methyl-2h-pyrazole-3-carboxylic acid amide |
1196104-00-3 | 95%+ | 1g |
$264.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632411-5g |
3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide |
1196104-00-3 | 98% | 5g |
¥4090.00 | 2024-08-09 | |
| Ambeed | A761673-1g |
5-tert-Butyl-2-methyl-2h-pyrazole-3-carboxylic acid amide |
1196104-00-3 | 95% | 1g |
$93.0 | 2024-04-25 | |
| abcr | AB337670-5g |
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide, 95%; . |
1196104-00-3 | 95% | 5g |
€551.00 | 2024-04-20 | |
| A2B Chem LLC | AE12128-5g |
5-tert-Butyl-2-methyl-2h-pyrazole-3-carboxylic acid amide |
1196104-00-3 | 95%+ | 5g |
$647.00 | 2024-04-20 |
5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Ping Tong Food Funct., 2020,11, 628-639
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1196104-00-3 (5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide) 関連製品
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1196104-00-3)5-Tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide

清らかである:99%
はかる:5g
価格 ($):316.0